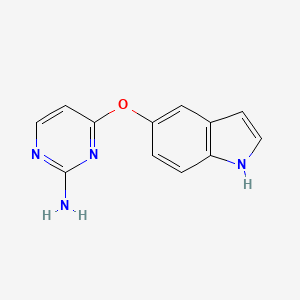

4-(1H-5-indolyloxy)-2-pyrimidinamine

説明

4-(1H-5-Indolyloxy)-2-pyrimidinamine is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group at position 2 and an indole moiety linked via an oxygen atom at position 2. The indole group, a bicyclic aromatic structure, confers unique electronic and steric properties that influence binding affinity and selectivity in biological systems. This compound has garnered attention in medicinal chemistry due to its structural resemblance to kinase inhibitors targeting cyclin-dependent kinases (CDKs) and casein kinases (CKs) .

特性

分子式 |

C12H10N4O |

|---|---|

分子量 |

226.23 g/mol |

IUPAC名 |

4-(1H-indol-5-yloxy)pyrimidin-2-amine |

InChI |

InChI=1S/C12H10N4O/c13-12-15-6-4-11(16-12)17-9-1-2-10-8(7-9)3-5-14-10/h1-7,14H,(H2,13,15,16) |

InChIキー |

WGFISAXIXCVILA-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CN2)C=C1OC3=NC(=NC=C3)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

A systematic comparison of 4-(1H-5-indolyloxy)-2-pyrimidinamine with structurally related 2-pyrimidinamine derivatives is provided below, emphasizing pharmacological targets, clinical outcomes, and structural nuances.

Table 1: Key Structural and Functional Comparisons

Structural and Pharmacological Insights

Substituent-Driven Target Specificity :

- The indolyloxy group in 4-(1H-5-indolyloxy)-2-pyrimidinamine may enhance interactions with hydrophobic pockets in kinase ATP-binding domains, similar to AZD5438’s imidazole moiety . However, AZD5438’s methylsulfonylphenyl group introduces steric bulk, contributing to its poor tolerability .

- PF670462 ’s fluorophenyl and cyclohexyl groups optimize binding to CK1ε/δ, distinguishing it from CDK-targeting analogs . In contrast, abemaciclib’s benzimidazole and piperazine groups confer CDK4/6 selectivity, reducing off-target effects on CDK1/2 .

- Efficacy and Toxicity: AZD5438’s broad CDK inhibition (CDK1/2/9) led to dose-limiting hematological toxicities, whereas abemaciclib’s selectivity for CDK4/6 improved its therapeutic index .

Synthetic Versatility :

- The 2-pyrimidinamine scaffold permits diverse substitutions, as evidenced by its use in larvicidal agents (e.g., mosquito control) and oncology drugs. Modifications at positions 4 and 5 are critical for tuning activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。